3-(Bromomethyl)phenyl isothiocyanate
Overview
Description
3-(Bromomethyl)phenyl isothiocyanate is an organic compound with the molecular formula C8H6BrNS and a molecular weight of 228.11 g/mol . It is a derivative of phenyl isothiocyanate, where a bromomethyl group is attached to the phenyl ring. This compound is widely used in scientific research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 3-(Bromomethyl)phenyl isothiocyanate is pyridyl-nitrogen . This compound acts as a hetero-bifunctional linker, specifically for the quaternisation of pyridyl-nitrogen, in order to introduce an amine or thiol reactive group .
Mode of Action
This compound interacts with its target, pyridyl-nitrogen, through a process known as quaternisation . This interaction introduces an amine or thiol reactive group, which can further react with other molecules .
Result of Action
The result of the action of this compound is the introduction of an amine or thiol reactive group . This allows the compound to serve as a building block for the preparation of fluorescent labels .
Biochemical Analysis
Biochemical Properties
3-(Bromomethyl)phenyl isothiocyanate interacts with various enzymes and proteins. It is used as a cross-linking reagent . The nature of these interactions is primarily through the quaternisation of pyridyl-nitrogen .
Cellular Effects
It is known that isothiocyanates, a class of compounds to which this compound belongs, can modulate a large number of cancer-related targets or pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a hetero-bifunctional linker. It facilitates the quaternisation of pyridyl-nitrogen, thereby introducing an amine or thiol reactive group . This process is crucial in the preparation of fluorescent labels .
Temporal Effects in Laboratory Settings
It is known that this compound has a melting point of 35-38°C and is soluble in chloroform .
Preparation Methods
The synthesis of 3-(Bromomethyl)phenyl isothiocyanate typically involves the reaction of 3-(Bromomethyl)aniline with thiophosgene. The reaction is carried out in an organic solvent such as chloroform or dichloromethane under controlled temperature conditions . The reaction can be represented as follows:
3-(Bromomethyl)aniline+Thiophosgene→3-(Bromomethyl)phenyl isothiocyanate+Hydrogen chloride
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-(Bromomethyl)phenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, forming corresponding substituted products.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common compared to substitution and addition reactions.
Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the nucleophile involved .
Scientific Research Applications
3-(Bromomethyl)phenyl isothiocyanate is used in various scientific research applications, including:
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Bioconjugation: The compound is used as a cross-linking reagent in bioconjugation techniques, where it helps link biomolecules such as proteins and nucleic acids.
Fluorescent Labeling: It is employed in the preparation of fluorescent labels for imaging and diagnostic purposes.
Comparison with Similar Compounds
3-(Bromomethyl)phenyl isothiocyanate can be compared with other similar compounds such as phenyl isothiocyanate and 4-(Bromomethyl)phenyl isothiocyanate. While all these compounds contain the isothiocyanate functional group, the position and nature of the substituents on the phenyl ring influence their reactivity and applications. For example, 4-(Bromomethyl)phenyl isothiocyanate has the bromomethyl group at the para position, which may result in different reactivity compared to the meta position in this compound .
Similar Compounds
- Phenyl isothiocyanate
- 4-(Bromomethyl)phenyl isothiocyanate
- 2-(Bromomethyl)phenyl isothiocyanate
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the position of the substituents on the phenyl ring.
Properties
IUPAC Name |
1-(bromomethyl)-3-isothiocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c9-5-7-2-1-3-8(4-7)10-6-11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUFZEMMKGWNCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C=S)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437548 | |
Record name | 3-(Bromomethyl)phenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155863-31-3 | |
Record name | 1-(Bromomethyl)-3-isothiocyanatobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155863-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Bromomethyl)phenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Bromomethyl)phenyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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